8-Methoxyquinoline-2-carboximidamide

Alzheimer's disease Solubility optimization 8-Methoxyquinoline scaffold

8-Methoxyquinoline-2-carboximidamide (CAS 1268233-00-6, C₁₁H₁₁N₃O, MW 201.22) is a synthetic heterocyclic small molecule belonging to the quinoline-2-carboximidamide class, featuring an 8-methoxy substituent on the quinoline ring and a carboximidamide (amidine) group at the 2-position. The carboximidamide functionality provides distinct hydrogen-bonding and basicity characteristics compared to the more common carboxamide analogs, enabling differential interactions with biological targets such as monoamine oxidases (MAO-A and MAO-B) and metal-dependent enzymes.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B13107391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoline-2-carboximidamide
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(C=C2)C(=N)N
InChIInChI=1S/C11H11N3O/c1-15-9-4-2-3-7-5-6-8(11(12)13)14-10(7)9/h2-6H,1H3,(H3,12,13)
InChIKeyNEURUAXTIFULEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinoline-2-carboximidamide: A Strategic Quinoline Scaffold for Selective MAO Inhibition and Metal Chelation Research


8-Methoxyquinoline-2-carboximidamide (CAS 1268233-00-6, C₁₁H₁₁N₃O, MW 201.22) is a synthetic heterocyclic small molecule belonging to the quinoline-2-carboximidamide class, featuring an 8-methoxy substituent on the quinoline ring and a carboximidamide (amidine) group at the 2-position . The carboximidamide functionality provides distinct hydrogen-bonding and basicity characteristics compared to the more common carboxamide analogs, enabling differential interactions with biological targets such as monoamine oxidases (MAO-A and MAO-B) and metal-dependent enzymes [1]. This compound serves as both a versatile synthetic intermediate for downstream derivatization and a valuable probe molecule for structure-activity relationship (SAR) studies across CNS and anti-infective therapeutic programs [2].

MAO isoform selectivity profiling

Carboximidamide pharmacophore enables differential MAO-A/MAO-B engagement context compared to carboxamides

Metal chelation research

8-Methoxy substitution retains chelation capacity while improving solubility over 8-hydroxyquinoline analogs

CNS probe development

Scaffold may support blood-brain barrier penetrant probe design for neurodegeneration models

Why 8-Methoxyquinoline-2-carboximidamide Cannot Be Replaced by Generic Quinoline-2-carboxamides or Simple 8-Hydroxyquinoline Analogs


Substituting 8-Methoxyquinoline-2-carboximidamide with a generic quinoline-2-carboxamide, an 8-hydroxyquinoline analog, or an unsubstituted quinoline-2-carboximidamide introduces critical differences in solubility, target engagement, metal coordination geometry, and metabolic stability. The 8-methoxy group is not a passive substituent: it substantially improves aqueous solubility over the 8-hydroxy counterpart (e.g., clioquinol-derived scaffolds) by eliminating the ionizable phenolic proton and reducing crystal lattice energy, while still retaining metal-chelating activity via the quinoline nitrogen [1]. The carboximidamide (amidine) moiety at the 2-position provides a fundamentally different pharmacophore than the carboxamide: it is more basic (pKa ~11–12 vs. ~0 for amide NH₂), can act as a bidentate hydrogen-bond donor/acceptor, and has been shown to confer altered isoform selectivity profiles in MAO inhibition assays compared to the corresponding carboxamide [2]. These combined structural features create a chemical space that is not accessible by simply interchanging in-class compounds; procurement of the exact analogue is essential for reproducible SAR conclusions, metal-chelation studies, and kinase or oxidase profiling campaigns [3].

Generic quinoline-2-carboxamide

Amide-to-amidine exchange may shift MAO isoform selectivity and reduce hydrogen-bonding capacity

8-Hydroxyquinoline analog

Ionizable phenolic proton can lower aqueous solubility and alter metal-chelation geometry

Unsubstituted quinoline-2-carboximidamide

Missing 8-methoxy group reduces solubility and may compromise class-reported antibacterial and HDAC potency

Quantitative Comparative Evidence for 8-Methoxyquinoline-2-carboximidamide vs. Closest Analogs


8-Methoxyquinoline Derivatives Exhibit 200–29,000-Fold Aqueous Solubility Improvement Over the J2326 Lead Compound

In a systematic SAR study of 8-methoxyquinoline derivatives for Alzheimer's disease, compounds incorporating the 8-methoxyquinoline scaffold demonstrated aqueous solubility values ranging from 0.6 to 87.7 µg/mL, representing a 200-fold to greater than 29,000-fold improvement over the lead compound J2326 (5-chloro-8-methoxyquinoline derivative), which exhibited solubility below 0.003 µg/mL. The target compound, 8-methoxyquinoline-2-carboximidamide, shares the core 8-methoxyquinoline-2-substituted architecture of this series and is expected to benefit from the same solubility-enhancing effect of the 8-methoxy substitution relative to the 8-hydroxy or 5-chloro-8-methoxy congeners [1].

Solubility comparison
Class-level
0.6–87.7 µg/mL vs <0.003 µg/mL
200–29,000-fold improvement (class range)
Supports solubility-driven lead optimization screening
Class-level inference; actual amidine solubility may differ
Alzheimer's disease Solubility optimization 8-Methoxyquinoline scaffold

8-Methoxyquinoline-Based Zn²⁺ Sensor Achieves 37-Fold Fluorescence Enhancement

An 8-methoxyquinoline-derived fluorescent molecular sensor demonstrated a 37-fold fluorescence enhancement upon Zn²⁺ binding, with excitation and emission maxima at 440 nm and 505 nm respectively, and a two-photon cross-section of 73 GM at 880 nm [1]. This performance surpasses the typical fluorescence turn-on ratios of 8-hydroxyquinoline-based Zn²⁺ sensors, which generally exhibit 5- to 15-fold enhancement under comparable conditions. The 8-methoxy substitution eliminates the pH-dependent fluorescence quenching observed with the 8-hydroxy group while maintaining a strong chelation affinity for Zn²⁺ [1]. Although this specific sensor is not 8-methoxyquinoline-2-carboximidamide, the conserved 8-methoxyquinoline core is the structural determinant of these photophysical advantages.

Fluorescence turn-on
Cross-study
37-fold enhancement
8-HQ sensors: 5–15-fold
Supports assay sensitivity review in Zn²⁺ detection
Two-photon microscopy; 8-methoxyquinoline core sensor
Fluorescent sensors Zinc detection Two-photon microscopy

8-Methoxyquinoline-2-carboxamide Scaffold Demonstrates Moderate-to-Good Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

In a systematic evaluation of 8-methoxyquinoline-2-carboxamide derivatives containing a 1,3,4-thiadiazole moiety, several compounds displayed moderate to good antibacterial efficacy against three Gram-positive and three Gram-negative bacterial strains, with activity compared to the reference antibiotic Chloromycin. While the target compound 8-methoxyquinoline-2-carboximidamide differs by the amidine group at the 2-position, the 8-methoxyquinoline core scaffold is conserved and is recognized as a privileged antibacterial pharmacophore. The carboximidamide variant is expected to exhibit altered potency and spectrum due to the increased basicity and hydrogen-bonding potential of the amidine group relative to the carboxamide [1].

Antibacterial activity
Class-level
Moderate to good activity
vs Chloromycin reference
Retains 8-methoxy substitution critical for antibacterial SAR
Amidine analog may alter potency spectrum; MIC values published separately
Antibacterial 8-Methoxyquinoline-2-carboxamide Structure-activity relationship

8-Substituted Quinoline-2-carboxamide Derivatives Are Potent HDAC Inhibitors with Compound 21g Showing IC₅₀ = 0.050 µM

A series of 8-substituted quinoline-2-carboxamide derivatives were designed and evaluated as HDAC inhibitors. The most potent compound, 21g, achieved an IC₅₀ of 0.050 µM against HDAC, representing a 2.7-fold improvement over the reference HDAC inhibitor Vorinostat (SAHA, IC₅₀ = 0.137 µM) in the same assay system [1]. The 8-substituent on the quinoline ring was identified as a critical determinant of potency, with SAR revealing that 8-substitution is essential for optimal HDAC inhibition. While 8-methoxyquinoline-2-carboximidamide is the amidine analog (rather than carboxamide), the 8-methoxy substitution is directly relevant to this pharmacophore model and may be evaluated as a precursor or comparator to the carboxamide series [1].

HDAC inhibition
Class-level
IC₅₀ 0.050 µM (21g)
Vorinostat: 0.137 µM
Supports HDAC inhibitor discovery context
Amidine analog may show different potency profile
HDAC inhibition Cancer therapeutics Quinoline-2-carboxamide

High-Impact Application Scenarios for 8-Methoxyquinoline-2-carboximidamide in Drug Discovery and Chemical Biology


CNS Drug Discovery: Multi-Target Alzheimer's Disease Lead Optimization

Based on the demonstrated 200–29,000-fold solubility advantage of the 8-methoxyquinoline scaffold over J2326 (a clioquinol-derived lead) [1], 8-methoxyquinoline-2-carboximidamide is an ideal starting material for optimizing blood-brain barrier penetrant, metal-chelating agents targeting Alzheimer's disease. The carboximidamide group offers additional hydrogen-bonding interactions with Aβ aggregates compared to the carboxamide, warranting its selection over generic quinoline-2-carboxamide alternatives.

MAO-A/MAO-B Isoform Selectivity Profiling and Probe Development

The carboximidamide functionality of the target compound differentiates it from quinoline-2-carboxamide MAO inhibitors by offering a higher pKa and distinct hydrogen-bonding pharmacophore. This structural feature has been associated with differential MAO-A vs. MAO-B isoform engagement profiles in ChEMBL-curated datasets [2]. Researchers should procure the exact carboximidamide rather than the carboxamide to ensure reproducible isoform selectivity data in their MAO inhibition assays.

Fluorescent Chemosensor Development for Divalent Metal Cations

As demonstrated by the 37-fold fluorescence enhancement of an 8-methoxyquinoline-based Zn²⁺ sensor with a two-photon cross-section of 73 GM at 880 nm [3], the 8-methoxyquinoline core provides superior photophysical properties compared to 8-hydroxyquinoline-based probes (5–15-fold enhancement). 8-Methoxyquinoline-2-carboximidamide can serve as a versatile intermediate for constructing next-generation fluorescent sensors with improved signal-to-noise ratios, particularly for Zn²⁺ and Cu²⁺ detection in biological imaging.

Antibacterial SAR Expansion and Resistance-Breaking Analog Design

The 8-methoxyquinoline-2-carboxamide scaffold has proven antibacterial activity against both Gram-positive and Gram-negative bacteria, with structure-activity relationships confirming the essential role of the 8-methoxy substituent [4]. 8-Methoxyquinoline-2-carboximidamide, with its amidine group, offers a chemically distinct vector for developing analogs that may overcome resistance mechanisms affecting carboxamide-based antibacterials, making it a strategic procurement choice for anti-infective medicinal chemistry programs.

Application
Selection Property
Validation Focus
Neurodegeneration model research
Solubility-optimized quinoline scaffold
BBB penetration and metal-chelation endpoints
MAO-A/MAO-B isoform profiling
Carboximidamide pharmacophore (higher pKa)
Isoform selectivity and target engagement context
Fluorescent chemosensor development
8-Methoxyquinoline core for Zn²⁺ detection
Fluorescence turn-on ratio and two-photon compatibility
Antimicrobial screening studies
8-Methoxyquinoline antibacterial pharmacophore
Gram-positive/negative activity and resistance profiling
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